(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
The compound (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate features a fused pyrimidothiazine core with a styryl group (E-configuration) at position 6, a methyl ester at position 7, and a methyl substituent at position 6. Its structure combines a partially saturated bicyclic system with extended π-conjugation due to the styryl moiety, which may enhance electronic delocalization and influence physicochemical or biological properties.
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-16(17(22)23-2)14(9-8-13-6-4-3-5-7-13)20-15(21)10-11-24-18(20)19-12/h3-9,14H,10-11H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSSVASLPFMGC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, neuroprotective, anti-inflammatory, and anticancer properties based on recent research findings.
Structural Characteristics
The compound features a unique structural framework characterized by:
- Pyrimidine-Thiazine Fusion : This fused ring system contributes to the compound's reactivity and biological activity.
- Functional Groups : The presence of a styryl group and a carbonyl group enhances its potential interactions in biological systems.
1. Antimicrobial Activity
Research indicates that (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits promising antimicrobial properties. It has been effective against various bacterial strains including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
2. Neuroprotective Properties
The compound has shown potential in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate oxidative stress pathways and inflammatory responses that lead to neuronal damage. Specifically, it may inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
3. Anti-inflammatory Effects
Chronic inflammation is implicated in numerous diseases including cancer and autoimmune disorders. Studies suggest that this compound can inhibit pro-inflammatory cytokines and related signaling pathways. This anti-inflammatory action positions it as a candidate for therapeutic applications in inflammatory conditions.
4. Anticancer Potential
The unique structure of (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate suggests significant anticancer activity. Research indicates that it may induce apoptosis in cancer cells and inhibit angiogenesis—two critical processes in tumor growth and metastasis. The compound's styryl moiety is particularly noteworthy for its potential to interfere with cancer cell proliferation.
Research Findings Summary
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuroprotective | Modulation of oxidative stress and inflammation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis and inhibition of angiogenesis |
Case Studies
Several studies have explored the biological activity of related compounds within the same family:
- A study on quinoxaline derivatives demonstrated significant antiviral activity against HIV with low cytotoxicity profiles, suggesting that similar structural motifs may yield compounds with favorable therapeutic indices .
- Another investigation into thiazolidinediones highlighted their antidiabetic effects while also revealing potential anti-cancer properties through modulation of metabolic pathways .
These findings underscore the importance of structural diversity in developing effective therapeutic agents.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What synthetic routes are optimal for preparing (E)-methyl 8-methyl-4-oxo-6-styryl-tetrahydropyrimidothiazine-7-carboxylate with high purity?
The synthesis involves multi-step reactions, including cyclization of precursors and styryl group introduction. Key parameters:
Q. Which analytical techniques confirm the structural integrity of this compound?
- NMR : and NMR identify substituents (e.g., styryl protons at δ 6.5–7.5 ppm; methyl groups at δ 2.1–2.5 ppm) .
- X-ray crystallography : Resolves bond angles and dihedral angles in the pyrimido-thiazine core (e.g., boat conformation of the fused ring system) .
- HRMS : Validates molecular weight (expected [M+H] at m/z 413.12) .
Q. How can researchers assess compound stability under experimental conditions?
Q. What methods optimize solubility for in vitro assays?
- Co-solvents : Use 10% DMSO in PBS or cell culture media .
- Nanoparticle formulation : Encapsulate with PLGA polymers (e.g., 150 nm particles via emulsion) to enhance bioavailability .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during styryl group introduction?
- Base catalysis : KCO in DMF promotes E-configuration via deprotonation-stabilized transition states .
- Controlled heating : 70°C minimizes Z-isomer formation (<5% by NMR coupling constants) .
Q. What structural features correlate with biological activity in SAR studies?
Q. How to resolve contradictions in reported synthetic yields (40–78%)?
Q. What assays validate enzyme inhibition mechanisms?
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Isolate and NMR-validate cyclized precursors before styryl addition .
- Protecting groups : Use benzyloxy groups to shield reactive sites during oxidation steps .
Q. Can conformational analysis predict reactivity in derivatization reactions?
- DFT calculations : Predict nucleophilic attack at C2 (LUMO = -1.8 eV) versus C4 (LUMO = -1.5 eV) .
- X-ray data : Boat conformation at the pyrimidine ring directs electrophilic additions to the exocyclic double bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
